

Commercial Availability and Technical Guide for 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Morpholino)phenylboronic acid*

Cat. No.: *B151227*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2-(Morpholino)phenylboronic acid** (CAS No. 933052-52-9), a versatile building block in medicinal chemistry and drug discovery. The guide also details a standard synthesis protocol and a representative application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the compound's potential biological relevance by illustrating its interaction with key signaling pathways.

Commercial Availability

2-(Morpholino)phenylboronic acid is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and may not include shipping and handling fees.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	933052-52-9	AldrichCPR (analytical data not provided) [1]	Inquire	Inquire
Santa Cruz Biotechnology	933052-52-9	Inquire	Inquire	Inquire
Boron Molecular	223433-45-2 (related compound)	>97%	1g, 5g, 10g	\$117.00 - \$670.00
AbacipharmTech	223433-45-2 (related compound)	Inquire	1g, 5g	\$126.82 - \$443.79
GlobalChemMall	874219-17-7 (related compound)	99% min	Inquire (kg quantities available)	Inquire

Synthesis Protocol

The synthesis of **2-(Morpholino)phenylboronic acid** can be achieved through a Grignard reaction followed by boronation. A general and adaptable protocol is provided below.

Reaction Scheme:



Caption: Synthesis of **2-(Morpholino)phenylboronic acid**.

Materials:

- 2-Bromo-1-morpholinobenzene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (aqueous solution)
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate
- Nitrogen or Argon gas atmosphere

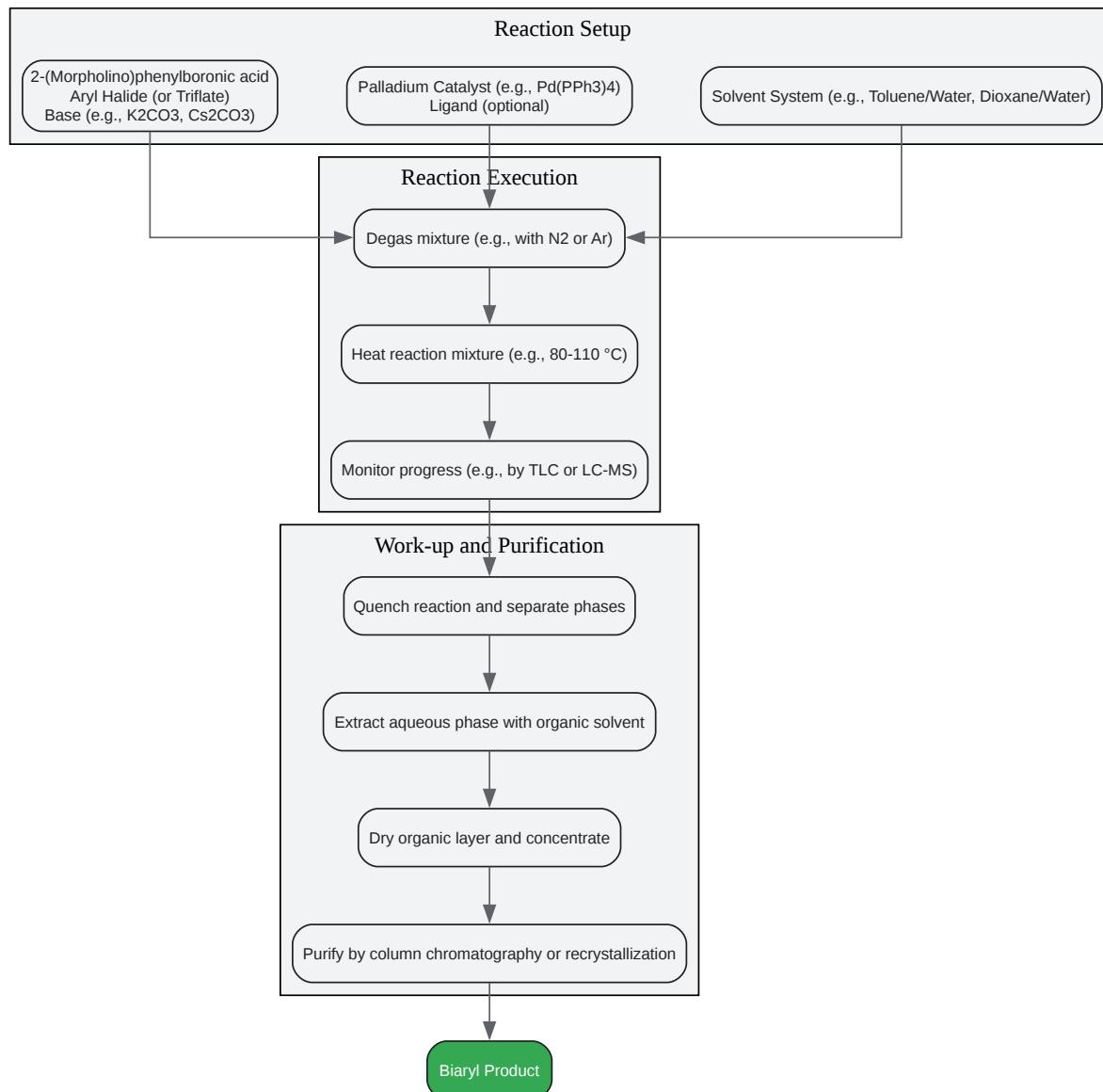
Procedure:

- Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), a solution of 2-bromo-1-morpholinobenzene in anhydrous THF is slowly added to a flask containing magnesium turnings. The reaction mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 2-(morpholino)phenylmagnesium bromide, is typically observed by a change in color and the consumption of magnesium.
- Boronation: The freshly prepared Grignard reagent is cooled to -78 °C (a dry ice/acetone bath). A solution of trimethyl borate in anhydrous THF is then added dropwise to the cooled Grignard solution. The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature overnight.
- Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield pure **2-(morpholino)phenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

2-(Morpholino)phenylboronic acid is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many pharmaceutical agents.

Experimental Workflow:

[Click to download full resolution via product page](#)**Caption:** Suzuki-Miyaura cross-coupling workflow.

Representative Protocol:

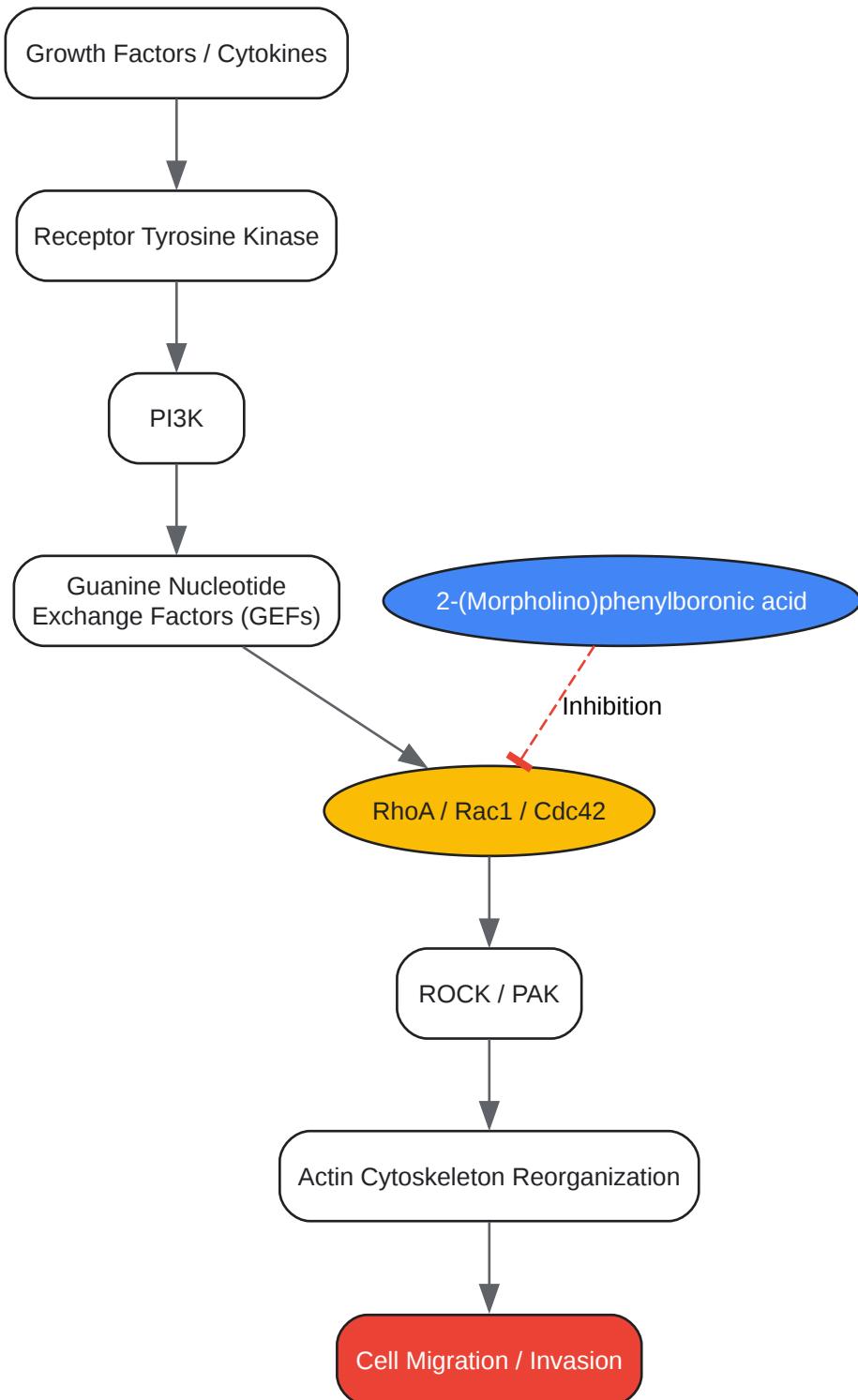
- Reaction Setup: In a reaction vessel, combine **2-(morpholino)phenylboronic acid** (1.2 equivalents), the desired aryl halide or triflate (1.0 equivalent), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).
- Catalyst Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) to the vessel.
- Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water). Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Biological Relevance and Signaling Pathways

Phenylboronic acids have garnered significant interest in drug discovery due to their ability to interact with biological targets. One area of investigation is their potential to modulate signaling pathways involved in cancer cell migration.^[2] Phenylboronic acid has been shown to inhibit the activity of the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are key regulators of the actin cytoskeleton and cell motility.^[2] By inhibiting these proteins, phenylboronic acids can interfere with downstream signaling cascades that control cell shape, adhesion, and movement.

Furthermore, the boronic acid moiety can form reversible covalent bonds with diols, a feature that allows for the targeting of glycoproteins that are often overexpressed on the surface of cancer cells.^[3] This interaction provides a mechanism for the selective delivery of therapeutic agents to tumor sites.

Potential Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)**Caption:** Inhibition of Rho GTPase signaling by phenylboronic acids.

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2-(Morpholino)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151227#commercial-availability-of-2-morpholino-phenylboronic-acid>]

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